Cas no 922711-61-3 (Benzenamine, 5-chloro-2-[[2-(1-methylethyl)-1H-imidazol-1-yl]methyl]-)
922711-61-3 structure
Product Name:Benzenamine, 5-chloro-2-[[2-(1-methylethyl)-1H-imidazol-1-yl]methyl]-
CAS-nummer:922711-61-3
MF:C13H16ClN3
MW:249.739241600037
CID:739735
PubChem ID:55036987
Update Time:2025-04-19
Benzenamine, 5-chloro-2-[[2-(1-methylethyl)-1H-imidazol-1-yl]methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 5-chloro-2-[[2-(1-methylethyl)-1H-imidazol-1-yl]methyl]-
- 5-chloro-2-[(2-propan-2-ylimidazol-1-yl)methyl]aniline
- SCHEMBL14610431
- 922711-61-3
- AKOS006048206
- 5-Chloro-2-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline
- 5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline
- DTXSID20716853
-
- Inchi: 1S/C13H16ClN3/c1-9(2)13-16-5-6-17(13)8-10-3-4-11(14)7-12(10)15/h3-7,9H,8,15H2,1-2H3
- InChI-sleutel: NQEIZTVEMAGQPY-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=C(C=1)N)CN1C=CN=C1C(C)C
Berekende eigenschappen
- Exacte massa: 249.1032752g/mol
- Monoisotopische massa: 249.1032752g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 247
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 43.8Ų
Benzenamine, 5-chloro-2-[[2-(1-methylethyl)-1H-imidazol-1-yl]methyl]- Gerelateerde literatuur
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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